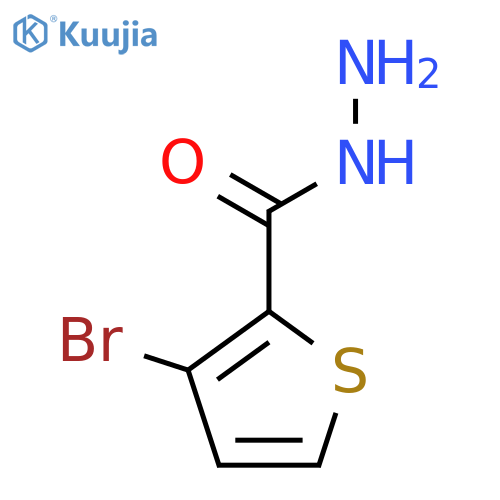Cas no 1043593-57-2 (3-Bromothiophene-2-carbohydrazide)

1043593-57-2 structure
商品名:3-Bromothiophene-2-carbohydrazide
CAS番号:1043593-57-2
MF:C5H5BrN2OS
メガワット:221.074998617172
MDL:MFCD16036203
CID:2113553
3-Bromothiophene-2-carbohydrazide 化学的及び物理的性質
名前と識別子
-
- 3-bromothiophene-2-carbohydrazide
- 3-bromo-2-thiophenecarbohydrazide
- 3-Bromothiophene-2-carbohydrazide
-
- MDL: MFCD16036203
- インチ: 1S/C5H5BrN2OS/c6-3-1-2-10-4(3)5(9)8-7/h1-2H,7H2,(H,8,9)
- InChIKey: LCQNKHYKMPUEIM-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CSC=1C(NN)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 144
- トポロジー分子極性表面積: 83.4
3-Bromothiophene-2-carbohydrazide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR110624-1g |
3-Bromothiophene-2-carbohydrazide |
1043593-57-2 | 1g |
£192.00 | 2025-02-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1511095-50mg |
3-Bromothiophene-2-carbohydrazide |
1043593-57-2 | 98% | 50mg |
¥1499 | 2023-04-17 | |
| abcr | AB418994-1 g |
3-Bromothiophene-2-carbohydrazide |
1043593-57-2 | 1 g |
€257.60 | 2023-07-19 | ||
| abcr | AB418994-1g |
3-Bromothiophene-2-carbohydrazide; . |
1043593-57-2 | 1g |
€381.00 | 2025-02-19 | ||
| Matrix Scientific | 088776-1g |
3-Bromothiophene-2-carbohydrazide |
1043593-57-2 | 1g |
$429.00 | 2023-09-05 |
3-Bromothiophene-2-carbohydrazide 関連文献
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
1043593-57-2 (3-Bromothiophene-2-carbohydrazide) 関連製品
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 557-08-4(10-Undecenoic acid zinc salt)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1043593-57-2)3-Bromothiophene-2-carbohydrazide

清らかである:99%
はかる:1g
価格 ($):212.0